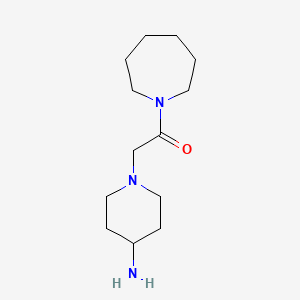
2-(4-Aminopiperidin-1-yl)-1-(azepan-1-yl)ethan-1-one
Overview
Description
2-(4-Aminopiperidin-1-yl)-1-(azepan-1-yl)ethan-1-one, also known as ApAZE, is a novel piperidine-azepane hybrid compound with potential applications in medicinal chemistry. ApAZE is a synthetic molecule that has been developed as an alternative to classical piperidine and azepane compounds, and it has been studied for its ability to act as a chiral ligand in asymmetric catalysis. ApAZE has also been explored for its ability to act as an agonist or antagonist of certain receptors in the body, and its potential to be used in drug design and development.
Scientific Research Applications
Chemical Synthesis and Rearrangement
2-(4-Aminopiperidin-1-yl)-1-(azepan-1-yl)ethan-1-one is a compound that may find application in chemical synthesis, particularly in reactions involving the rearrangement of beta-amino alcohols via aziridinium intermediates. Such rearrangements are important for the synthesis of various amines, which can be influenced by the nature of nucleophiles, substituents, solvents, and temperature conditions (Métro, Duthion, Gomez Pardo, & Cossy, 2010).
Pharmacological Properties of Azepane Derivatives
Compounds containing azepane, such as 2-(4-Aminopiperidin-1-yl)-1-(azepan-1-yl)ethan-1-one, have shown a wide range of pharmacological properties. Azepane derivatives have been identified for their potential in drug discovery, demonstrating diverse therapeutic applications including anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, and more. Their structural diversity makes them candidates for the development of new therapeutic agents with reduced toxicity and enhanced activity (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).
Synthesis and Applications of Heterocyclic Compounds
The compound may also be relevant in the synthesis of heterocyclic compounds, such as azepines, azepanes, and azepinones, which possess significant pharmacological and therapeutic implications. Research in this area focuses on the synthesis, reaction mechanisms, and biological properties of these heterocycles. Although the biological aspects of these compounds require further exploration, they represent a promising area for future research in developing new drugs to combat various diseases (Kaur, Garg, Malhi, & Sohal, 2021).
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-(azepan-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c14-12-5-9-15(10-6-12)11-13(17)16-7-3-1-2-4-8-16/h12H,1-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZKBSWCGJVSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)-1-(azepan-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



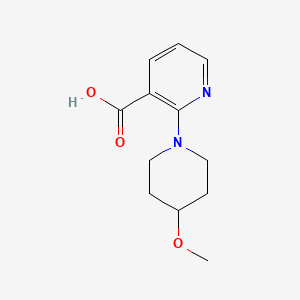
![N-[(3-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462060.png)
![(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1462061.png)



![Methyl 3-[(3-fluorophenyl)amino]propanoate](/img/structure/B1462068.png)
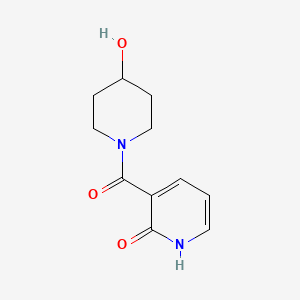
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1462073.png)
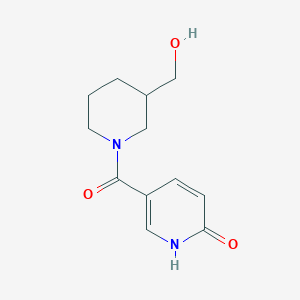
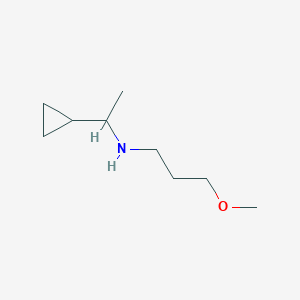
![8-Methyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1462077.png)

![(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1462081.png)